![molecular formula C₂₉H₂₄D₃N₇O₄S B1147107 6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine CAS No. 1795011-57-2](/img/structure/B1147107.png)

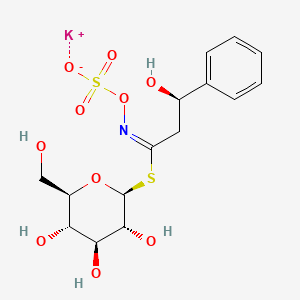

6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of chemicals characterized by complex molecular structures, including triazolo[1,5-a]pyridine, quinazolinamine, and furanyl motifs. Such compounds are known for their diverse biological activities and applications in material science and pharmaceuticals.

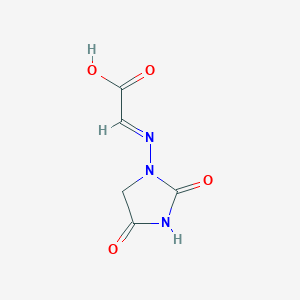

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including cyclization, substitution, and condensation reactions. Techniques such as condensation of amines with aldehydes and further functionalization to introduce specific substituents are common. For instance, compounds incorporating the [1,2,4]triazolo[1,5-c]quinazoline and triazolo[5,1-b]quinazoline moieties have been synthesized through multi-step reactions, demonstrating the complexity and versatility of synthetic strategies in this chemical domain (El‐Kazak & Ibrahim, 2013).

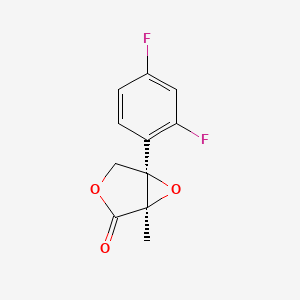

Molecular Structure Analysis

Molecular structure determination of such compounds typically employs techniques like NMR spectroscopy, X-ray crystallography, and computational methods (DFT). These studies reveal detailed insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the chemical behavior and biological activity of these compounds. For example, the crystal and molecular structure of a related triazoloquinazolinone derivative was characterized, demonstrating the importance of structural analysis in understanding the compound's properties and potential applications (Zhou et al., 2021).

Aplicaciones Científicas De Investigación

Chemical Inhibitors of Cytochrome P450 Isoforms

The compound's relevance in research may be connected to its potential role as a selective inhibitor or modulator in the context of cytochrome P450 (CYP) enzymes, crucial for drug metabolism and pharmacokinetics. Selective chemical inhibitors help decipher the involvement of specific CYP isoforms in metabolizing various drugs, which is essential for predicting drug-drug interactions (Khojasteh et al., 2011).

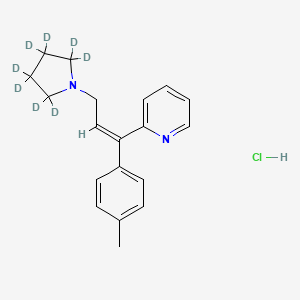

Novel Central Nervous System (CNS) Acting Drugs

Heterocyclic compounds, including those with furanyl and quinazolinamine structures, are pivotal in synthesizing compounds with CNS activity. Such research underlines the significance of exploring functional chemical groups for developing new CNS drugs, highlighting the compound's potential applicability in CNS pharmacology (Saganuwan, 2017).

Implications in Medicinal Chemistry

Quinazoline derivatives, an integral part of the compound's structure, are recognized for their biological activities, particularly in creating potential medicinal agents. The versatility and stability of the quinazolinone nucleus make it an attractive scaffold for synthesizing bioactive molecules, suggesting the compound's utility in developing new therapeutic agents (Tiwary et al., 2016).

Optoelectronic Materials

Quinazolines and pyrimidines, core structures similar to the compound , are extensively studied for their application in optoelectronics. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, and sensors (Lipunova et al., 2018).

Propiedades

IUPAC Name |

N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-6-[5-[[2-(trideuteriomethylsulfonyl)ethylamino]methyl]furan-2-yl]quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMNYGOVNWWFKF-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OC5=CC6=NC=NN6C=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N7O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine](/img/no-structure.png)